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H-Glu-OtBu.HCl

Cat. No.: B613071
CAS No.: 144313-55-3
M. Wt: 239.7
InChI Key: RKBSTOCWFXYRNS-RGMNGODLSA-N
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Description

Significance of Protected Amino Acid Derivatives in Modern Organic Chemistry

In the multistep synthesis of complex organic molecules, particularly those containing multiple functional groups, chemoselectivity is a paramount challenge. wikipedia.org Functional groups must be prevented from undergoing undesired reactions while other parts of the molecule are being modified. wikipedia.orgresearchgate.net Protecting groups are chemical modifications of a functional group that temporarily reduce its reactivity. wikipedia.orgorganic-chemistry.org This strategy is indispensable in peptide chemistry, where the presence of both an amino group and a carboxylic acid group on each amino acid necessitates a protection scheme to prevent uncontrolled polymerization. researchgate.netmsu.edu

The protection of the α-amino functionality is critical to prevent the amino acid from polymerizing once its carboxyl group is activated for coupling. researchgate.net Carbamates are the most widely used class of protecting groups for amines, with notable examples being the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. organic-chemistry.orgmasterorganicchemistry.com These groups are readily installed and can be removed under specific conditions without affecting other parts of the molecule. masterorganicchemistry.com

Equally important is the protection of reactive side chains and the C-terminal carboxyl group. msu.edu An ideal protecting group strategy, often described as "orthogonal," allows for the selective removal of one type of protecting group in the presence of others. wikipedia.orgorganic-chemistry.org For instance, the Fmoc group is base-labile, while the tert-butyl (tBu) ester group is acid-labile. iris-biotech.de This orthogonality allows chemists to deprotect the α-amino group for chain elongation while the acid-labile side-chain protecting groups remain intact, a foundational principle of modern Solid-Phase Peptide Synthesis (SPPS). iris-biotech.de The development of these strategies has been pivotal, transforming peptide synthesis from a complex solution-phase art into a streamlined, automated process. wikipedia.org

H-Glu-OtBu.HCl as a Versatile Glutamate (B1630785) Derivative in Peptide and Polymer Science

This compound is a derivative of L-glutamic acid where the side-chain (γ) carboxylic acid is protected as a tert-butyl ester, and the molecule is supplied as a hydrochloride salt of the free α-amino group. This specific configuration makes it a highly versatile building block in several areas of chemical science.

In peptide synthesis , the tert-butyl ester group of this compound provides robust protection for the γ-carboxylic acid of the glutamic acid residue. This protection prevents the side chain from participating in unwanted reactions during the formation of peptide bonds. The tBu group is stable to the basic conditions (commonly piperidine) used to remove the Fmoc protecting group from the α-amine during SPPS, yet it is easily cleaved with acids like trifluoroacetic acid (TFA) during the final deprotection and cleavage of the peptide from the solid support. iris-biotech.de This orthogonal compatibility is a key reason for its widespread use in Fmoc-based SPPS.

Beyond standard peptide synthesis, related glutamic acid di-tert-butyl ester derivatives are key intermediates in the synthesis of probes targeting the prostate-specific membrane antigen (PSMA). medchemexpress.com These probes are used in advanced medical imaging techniques like PET and SPECT for diagnosing prostate cancer. medchemexpress.com The glutamate-based structure helps in improving the tumor-to-background contrast in imaging studies. medchemexpress.com

In polymer science , glutamic acid derivatives are used to create advanced functional polymers. Specifically, amine-terminated poly(γ-L-glutamic acid benzyl (B1604629) ester) chains, which can be initiated using glutamate derivatives like H-Glu(OtBu)-OtBu·HCl, are precursors for dendritic graft peptides. alfa-chemistry.com These complex, tree-like structures can be further modified, for example, by grafting with poly(ethylene oxide) (PEO), to create water-dispersible unimolecular micelles. Such nanostructures are investigated as sophisticated vehicles for drug delivery. alfa-chemistry.com

Historical Context and Evolution of Carboxyl Protection Strategies for Glutamic Acid

The history of protecting groups is deeply intertwined with the development of peptide synthesis. researchgate.net In the early 20th century, peptide synthesis was a challenging endeavor performed in the solution phase. masterorganicchemistry.com A major breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (Cbz or Z) group for amine protection. masterorganicchemistry.com This marked a significant step forward, enabling more controlled peptide syntheses. masterorganicchemistry.com

For the protection of carboxylic acids, including the side chain of glutamic acid, benzyl esters were commonly employed. These could be removed by catalytic hydrogenation, a method compatible with the Cbz group. iris-biotech.de The major revolution in the field was the development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield, which laid the groundwork for automation. wikipedia.org This was followed by the introduction of new protecting group strategies.

The tert-butyloxycarbonyl (Boc) strategy, developed in the mid-20th century, relies on the acid-lability of the Boc group for amine protection and often uses benzyl-based groups for side-chain protection. masterorganicchemistry.com Subsequently, the Fmoc/tBu strategy gained prominence, especially from the 1980s onwards. This approach utilizes the base-labile Fmoc group for the α-amine and, crucially, acid-labile tert-butyl (tBu) based groups for protecting the side chains of amino acids like glutamic acid, aspartic acid, and tyrosine. iris-biotech.de The tert-butyl ester's stability to piperidine (B6355638) and its clean removal with TFA made it an ideal orthogonal partner for the Fmoc group, cementing the role of derivatives like this compound in modern, efficient peptide and polymer synthesis.

Chemical Compound Data

Below are tables detailing the properties and identifiers for this compound and its related derivatives mentioned in this article.

Table 1: Physical and Chemical Properties of Glutamic Acid Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)AppearanceMelting Point (°C)
H-Glu(OtBu)-OtBu.HCl32677-01-3C₁₃H₂₆ClNO₄295.80White to light yellow powder/crystal118.0-122.0
H-Glu(OtBu)-NH₂.HCl108607-02-9C₉H₁₉ClN₂O₃238.71SolidNot available
H-Glu(OBzl)-OtBu.HCl105590-97-4C₁₆H₂₄ClNO₄329.82White crystalline powderNot available

Table 2: Compound Nomenclature

Common AbbreviationIUPAC Name
H-Glu(OtBu)-OtBu.HClDi-tert-butyl (2S)-2-aminopentanedioate hydrochloride
H-Glu(OtBu)-NH₂.HCltert-butyl (4S)-4,5-diamino-5-oxopentanoate hydrochloride
H-Glu(OBzl)-OtBu.HClγ-benzyl α-tert-butyl L-glutamate hydrochloride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18ClNO4 B613071 H-Glu-OtBu.HCl CAS No. 144313-55-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBSTOCWFXYRNS-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144313-55-3
Record name L-Glutamic acid, 1-(1,1-dimethylethyl) ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144313-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Applications of H Glu Otbu.hcl in Peptide and Polymer Science

Integration in Solid Phase Peptide Synthesis (SPPS) Methodologies

H-Glu-OtBu.HCl is a cornerstone in modern Solid Phase Peptide Synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy. luxembourg-bio.com In this methodology, the N-terminus of the peptide chain is temporarily protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while acid-labile groups, such as tert-butyl (tBu), are used for permanent side-chain protection. The this compound derivative is typically used in its Nα-Fmoc protected form, Fmoc-Glu(OtBu)-OH, during the elongation of the peptide chain. The tert-butyl ester on the γ-carboxyl group of the glutamic acid side chain is stable to the piperidine (B6355638) solution used for Fmoc group removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection and cleavage of the peptide from the solid support. peptide.com This orthogonal protection scheme allows for precise and selective chemical manipulations, which is fundamental to the success of SPPS.

Prevention of Acetylation and Other Undesired Side Reactions during Peptide Elongation

During peptide synthesis, the side chains of certain amino acids possess reactive functional groups that can lead to undesired modifications if left unprotected. bachem.com The γ-carboxyl group of glutamic acid is one such group. Without protection, this side-chain carboxyl function can undergo acylation during coupling steps. For instance, it could be acetylated if capping steps using acetic anhydride (B1165640) are employed to terminate unreacted chains. The strategic placement of the tert-butyl ester on the side chain of the glutamic acid residue effectively masks this reactive site. myskinrecipes.com This prevents it from participating in the peptide bond formation or reacting with any activated species, ensuring the integrity of the growing peptide chain. peptide.com

Mitigation of Branched Peptide Formation due to Unprotected Carboxyl Groups

A significant challenge when incorporating amino acids with carboxyl side chains, like glutamic acid or aspartic acid, is the potential for forming branched peptides. bachem.com If the side-chain carboxyl group is not protected, it can compete with the α-amino group of the growing peptide chain for reaction with the incoming activated amino acid. This leads to the synthesis of a peptide chain branching off the glutamic acid side chain, resulting in a complex mixture of incorrect peptide sequences that are difficult to purify. bachem.compeptide.com The use of this compound (in its N-Fmoc protected form) is a standard strategy to circumvent this problem. peptide.com The tBu ester renders the side-chain carboxyl group unreactive throughout the synthesis, ensuring that peptide bond formation occurs exclusively at the N-terminus of the linear chain. myskinrecipes.com

Side ReactionConsequenceProtective Role of OtBu Group
Side-chain Acylation Unwanted modification (e.g., acetylation) of the glutamic acid residue, leading to a modified final peptide.Masks the γ-carboxyl group, preventing it from reacting with acylating agents. peptide.com
Branched Peptide Formation Synthesis of peptides with incorrect structure and sequence, complicating purification and lowering yield.Renders the γ-carboxyl group unreactive to coupling reactions, ensuring linear peptide elongation. bachem.compeptide.com

Strategies for Racemization Suppression in Peptide Coupling Reactions

Racemization, the loss of chiral integrity at the α-carbon of an amino acid, is a critical side reaction during peptide synthesis. bibliomed.orgmdpi.com It can occur when the carboxylic acid of the N-protected amino acid is activated for coupling, often through the formation of an oxazolone (B7731731) intermediate. uni-kiel.deglobalresearchonline.net While the side-chain protecting group of this compound is not the primary factor in preventing racemization of the activated carboxyl group, its use is part of a broader strategy to ensure high fidelity. To minimize racemization during the coupling of Fmoc-Glu(OtBu)-OH and other amino acids, several strategies are employed:

Use of Additives: Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIPC) are rarely used alone due to high racemization risk. mdpi.com They are almost always used with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives. These additives react with the activated intermediate to form an active ester that is less prone to racemization. mdpi.com

Onium Salt-Based Reagents: Modern peptide synthesis often relies on onium salt-based coupling reagents, such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents incorporate a HOBt moiety within their structure and are highly efficient at promoting rapid coupling with low levels of racemization. uni-kiel.deglobalresearchonline.net

Contributions to Solution Phase Peptide Synthesis Strategies

While SPPS is dominant, solution phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS) remains important, especially for large-scale production of shorter peptides. bachem.com In solution phase synthesis, the principles of protecting group chemistry are the same. This compound and its N-protected derivatives are valuable reagents. The hydrochloride salt form aids in its handling and solubility. vulcanchem.com For use in a coupling reaction, the HCl salt is neutralized to free the α-amino group for reaction. rsc.org The OtBu group provides orthogonal side-chain protection that can be removed under acidic conditions at a later stage, distinct from other protecting groups (like benzyloxycarbonyl, Z, or benzyl (B1604629) esters, OBzl) that might be removed by hydrogenolysis. bachem.com This allows for the selective construction of peptide fragments in solution that can later be joined together in a convergent synthesis strategy.

Precursor in Biomedical Imaging Probe Development

Beyond its role in general peptide synthesis, this compound and its derivatives have emerged as crucial precursors in the development of sophisticated molecules for medical applications, particularly in the field of biomedical imaging.

Role in Reducing Non-Specific Background Binding and Improving Tumor/Background Contrast

L-Glutamic acid γ-tert-butyl ester hydrochloride (this compound) is a pivotal intermediate in the creation of sophisticated radiolabeled probes for medical imaging. A significant challenge in imaging is minimizing non-specific binding of the imaging agent to tissues other than the target, which can obscure the signal and lead to misinterpretation. The incorporation of negatively charged linkers derived from this compound into these probes has been shown to reduce this non-specific background binding. medchemexpress.comgoogle.com This reduction in background noise consequently enhances the tumor-to-background contrast, a critical factor for the sensitive and accurate detection of diseased tissues. medchemexpress.commedchemexpress.eu

For example, in the development of tracers for prostate-specific membrane antigen (PSMA), a key target in prostate cancer imaging, linkers containing glutamic acid are employed. medchemexpress.commdpi.commdpi.com These negatively charged linkers can improve the biodistribution of the imaging agent, leading to lower uptake in non-target organs and faster clearance from the body. google.com This results in a higher signal-to-noise ratio, allowing for clearer visualization of tumors. In one study, a PSMA-targeting tracer incorporating a glutamate-based linker demonstrated high tumor uptake (4.6% ID/g) with remarkably low background uptake (0.04% ID/g) in PET imaging experiments. medchemexpress.com This highlights the significant role of glutamate-containing structures, synthesized using this compound, in improving the diagnostic accuracy of molecular imaging agents. medchemexpress.comgoogle.com

Application in PET/SPECT Imaging Studies

This compound is a fundamental building block in the synthesis of targeting molecules for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. medchemexpress.commedchemexpress.eu These advanced imaging techniques rely on radiotracers that can bind to specific biological markers, such as receptors or enzymes that are overexpressed in cancer cells. mdpi.commdpi.com The glutamate-urea-lysine or glutamate-urea-glutamate scaffold is a common pharmacophore for targeting PSMA. rsc.orgacs.org this compound is a crucial starting material for creating this essential glutamate (B1630785) component. diva-portal.orgnih.govnih.govworktribe.comnih.gov

The synthesis of these PET and SPECT tracers is a multi-step process that often involves solid-phase peptide synthesis. mdpi.comup.ac.za In this process, the tert-butyl (OtBu) protecting group on the this compound molecule is essential. It prevents the side-chain carboxyl group of the glutamic acid from participating in unwanted chemical reactions during the stepwise assembly of the peptide chain. mdpi.com This protection strategy ensures the precise construction of the final targeting molecule with high affinity and selectivity for its intended biological target, which is paramount for the efficacy of PET and SPECT imaging in clinical diagnostics. medchemexpress.comacs.orgdiva-portal.org

Strategies for Isotopic Labeling (e.g., with 18F) via this compound Intermediates

The isotopic labeling of targeting molecules with positron-emitting radionuclides, most notably Fluorine-18 (B77423) (¹⁸F), is a cornerstone of PET imaging. semanticscholar.orgnih.gov this compound plays an indirect but vital role in this process by being a key component in the synthesis of the precursor molecules that will eventually be labeled with ¹⁸F. tum.deacs.org The general strategy does not involve direct reaction with this compound itself, but rather its use in building a larger molecule that is subsequently modified for radiolabeling.

One common method involves synthesizing a peptide or small molecule using intermediates like this compound, and then introducing a prosthetic group that can readily react with [¹⁸F]fluoride. researchgate.netnih.govuri.eduresearchgate.net This often involves a final-step nucleophilic substitution reaction where [¹⁸F]fluoride displaces a leaving group on the precursor molecule. semanticscholar.org The tert-butyl protecting groups on the glutamate residue, introduced via this compound, are critical during the synthesis of this precursor to prevent side reactions. acs.org After the ¹⁸F has been incorporated, these protecting groups are removed, typically under acidic conditions, to yield the final, biologically active radiotracer. acs.orgnih.gov This strategic use of protected intermediates is fundamental to the efficient and reliable production of ¹⁸F-labeled radiopharmaceuticals for PET imaging. medchemexpress.comnih.govtum.de

Role in the Synthesis of Bioactive Peptides and Therapeutic Agents

Development of Substance P Antagonistic Peptides

This compound serves as a critical building block in the chemical synthesis of antagonists for Substance P, a neuropeptide involved in pain and inflammation. chemsrc.comchemondis.comvulcanchem.commedchemexpress.com These antagonists have therapeutic potential for various conditions. The synthesis of these complex peptide-like molecules often relies on the precise, stepwise addition of amino acids. This compound is used to incorporate glutamic acid into the antagonist's structure. chemsrc.com The tert-butyl (OtBu) protecting group on its side chain is essential to prevent unwanted reactions during the synthesis, ensuring the correct formation of the peptide backbone. vulcanchem.com This controlled chemical synthesis allows for the creation of potent and specific Substance P antagonists. chemsrc.com

Applications in Site-Specific Glutamate Arginylation of Peptides and Proteins

The post-translational modification of proteins by adding amino acids, such as arginylation, is a key area of research in cell biology. Arginylation, the addition of arginine to a protein, is catalyzed by the enzyme ATE1 and often targets N-terminal glutamate residues. To study this process, scientists can chemically synthesize peptides that act as substrates for the ATE1 enzyme. This compound is used in the solid-phase synthesis of these peptides to precisely place a glutamic acid residue at a specific position. The tert-butyl protecting group is crucial during synthesis and is removed afterwards to yield the final peptide. These synthetic peptides are invaluable tools for in vitro studies to understand the mechanism and specificity of the ATE1 enzyme and the broader biological role of arginylation.

Utilization in Dendritic Polymer and Micelle Architectures for Drug Delivery

This compound is an important monomer used in the synthesis of advanced drug delivery systems, specifically dendritic polymers and micelles. alfa-chemistry.com These nanostructures can encapsulate drugs, protecting them and controlling their release.

Dendritic polymers, or dendrimers, are highly branched, tree-like molecules. nih.gov Poly(L-glutamic acid) (PGA) based dendritic structures can be synthesized using this compound as a building block in a stepwise fashion to create the branched architecture. thno.orguwaterloo.ca These polymers offer a high density of functional groups on their surface for further modification. nih.gov

This compound is also used to create amphiphilic block copolymers that self-assemble into micelles. alfa-chemistry.com These micelles have a drug-encapsulating hydrophobic core and a water-soluble hydrophilic shell. For instance, a hydrophilic poly(L-glutamic acid) block can be synthesized from this compound. encyclopedia.pubnih.govmdpi.com The tert-butyl protecting groups are removed after polymerization to reveal the carboxylic acid groups, rendering that block hydrophilic. nih.govmdpi.com The precise control offered by using protected monomers like this compound is key to designing well-defined nanocarriers for effective drug delivery. nih.govrsc.org

Initiation of Polymerization for Amine-Terminated Poly(gamma-L-glutamic acid benzyl ester) (PBG) Chains

H-Glu(OtBu)₂·HCl, the di-tert-butyl ester hydrochloride salt of glutamic acid, serves as a key initiator in the ring-opening polymerization (ROP) of γ-benzyl L-glutamic acid N-carboxyanhydride (Glu-NCA). mdpi.com This process is fundamental for producing well-defined linear poly(gamma-L-glutamic acid benzyl ester) (PBG) chains with a terminal amine group, which is protected by two tert-butyl ester groups from the initiator. mdpi.comalfa-chemistry.com

The use of a primary amine hydrochloride salt as an initiator is advantageous as it helps to minimize termination reactions during polymerization, although it can lead to a slower reaction rate compared to free amines. mdpi.com The polymerization is typically conducted in a solvent like N,N-dimethylformamide (DMF) at an elevated temperature over several days to ensure the reaction proceeds to completion. mdpi.comalfa-chemistry.com For instance, a typical reaction involves dissolving Bz-Glu-NCA in dry DMF at 40°C, followed by the addition of H-Glu(OtBu)₂·HCl. alfa-chemistry.com After a period of about 7 days, triethylamine (B128534) (TEA) is added to the reaction mixture at room temperature. alfa-chemistry.com

This controlled polymerization process allows for the synthesis of (tBuO)₂-PBG, a linear PBG chain with two tert-butyl ester groups at one end, which are crucial for subsequent functionalization steps. mdpi.com The degree of polymerization can be controlled by adjusting the molar ratio of the monomer (Glu-NCA) to the initiator (H-Glu(OtBu)₂·HCl). mdpi.com

ParameterValue/ConditionSource
Initiator H-Glu(OtBu)₂·HCl mdpi.com
Monomer γ-benzyl L-glutamic acid N-carboxyanhydride (Glu-NCA) mdpi.com
Solvent N,N-dimethylformamide (DMF) alfa-chemistry.com
Temperature 40 °C mdpi.comalfa-chemistry.com
Reaction Time 7 days mdpi.comalfa-chemistry.com
Quenching Agent Triethylamine (TEA) alfa-chemistry.com

Table 1: Typical Reaction Conditions for the Polymerization of Glu-NCA Initiated by H-Glu(OtBu)₂·HCl.

Fabrication of Water-Dispersible Monomolecular Micelles as Doxorubicin (B1662922) Delivery Vehicles

The amine-terminated PBG chains, synthesized as described above, are instrumental in the fabrication of advanced drug delivery systems. alfa-chemistry.com Specifically, they are used to create dendritic or arborescent PBG structures which form the core of monomolecular micelles. alfa-chemistry.com These dendritic PBG substrates are then further modified by grafting poly(ethylene oxide) (PEO) chains onto them. alfa-chemistry.com

This process results in the formation of water-dispersible monomolecular micelles. alfa-chemistry.com The hydrophobic PBG core provides a suitable environment for encapsulating hydrophobic drugs, such as the anticancer agent doxorubicin (DOX). alfa-chemistry.comnih.gov The hydrophilic PEO shell, on the other hand, imparts water solubility and stability to the micelles in aqueous environments, a critical feature for biomedical applications. alfa-chemistry.com

The synthesis of these drug delivery vehicles involves several steps. First, the linear PBG chains are used to build a generation 1 (G1) PBG substrate. The tert-butyl ester protecting groups at the chain ends of this G1PBG substrate are then selectively removed using trifluoroacetic acid. alfa-chemistry.com This deprotection step exposes functional groups that can be coupled with amine-terminated PEO chains. alfa-chemistry.com The coupling reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) using coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). alfa-chemistry.com The resulting arborescent copolymer, G1PBG-eg-PEO, self-assembles into monomolecular micelles capable of carrying doxorubicin. alfa-chemistry.com

ComponentFunctionSource
This compound Derivative Initiates polymerization of PBG side chains. alfa-chemistry.com
Poly(gamma-L-glutamic acid benzyl ester) (PBG) Forms the hydrophobic core of the micelle. alfa-chemistry.com
Poly(ethylene oxide) (PEO) Forms the hydrophilic shell, ensuring water dispersibility. alfa-chemistry.com
Doxorubicin (DOX) Encapsulated anticancer drug. alfa-chemistry.comnih.gov

Table 2: Components of Water-Dispersible Monomolecular Micelles for Doxorubicin Delivery.

Design of Zwitterionic Glutamate-Derived Polymers with Diverse Backbone Chemistries

The derivative N-Boc-L-glutamic acid α-tert-butyl ester (NBoc-Glu-OtBu) is a versatile precursor for designing zwitterionic polymers with varied backbone structures. nih.gov Zwitterionic polymers, which contain both positive and negative charges, are of great interest for biomedical applications due to their excellent antifouling properties and potential for specific cell interactions. acs.orgresearchgate.net

To explore the influence of the polymer backbone on the material's properties, NBoc-Glu-OtBu is used to synthesize a range of vinyl monomers, including acrylates, methacrylates, acrylamides, and methacrylamides. nih.govacs.org For example, NBoc-Glu-OtBu acrylate (B77674) can be synthesized via a Steglich esterification reaction with 2-hydroxyethylacrylate. acs.org These monomers can then be polymerized using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allows for the creation of well-defined polymers with narrow size distributions. nih.govresearchgate.net

After polymerization, the Boc and tert-butyl protecting groups are removed under acidic conditions, yielding zwitterionic polymers with glutamate-derived side chains. nih.govuni-bayreuth.de The resulting polymers, such as P(Glu-OH-A) (poly(glutamic acid acrylate)), P(Glu-OH-MA) (poly(glutamic acid methacrylate)), P(Glu-OH-AAm) (poly(glutamic acid acrylamide)), and P(Glu-OH-MAAm) (poly(glutamic acid methacrylamide)), possess identical zwitterionic side chains but differ in their backbone chemistry. nih.gov

Studies have shown that this variation in the polymer backbone significantly impacts the physicochemical properties of the polymers and their interactions with cells. nih.gov For example, while all the glutamate-functionalized zwitterionic polymers showed high cytocompatibility, they exhibited differences in their association with and specificity for cancer cells. nih.govresearchgate.net This highlights the importance of the polymer backbone in designing advanced biomaterials for targeted therapies. nih.gov

Monomer PrecursorPolymer BackboneResulting Zwitterionic PolymerSource
NBoc-Glu-OtBu acrylatePolyacrylateP(Glu-OH-A) nih.gov
NBoc-Glu-OtBu methacrylatePolymethacrylateP(Glu-OH-MA) nih.gov
NBoc-Glu-OtBu acrylamidePolyacrylamideP(Glu-OH-AAm) nih.gov
NBoc-Glu-OtBu methacrylamidePolymethacrylamideP(Glu-OH-MAAm) nih.gov

Table 3: Zwitterionic Glutamate-Derived Polymers with Diverse Backbone Chemistries.

Protecting Group Chemistry and Deprotection Methodologies Involving H Glu Otbu.hcl

Rationale for Persistent Carboxyl and Side-Chain Protection in Glutamic Acid Derivatives

In peptide synthesis, the goal is to form an amide bond between the α-carboxyl group of one amino acid and the α-amino group of another. researchgate.net Glutamic acid possesses a second carboxylic acid group in its side chain (the γ-carboxyl group). Without protection, this side-chain carboxyl group is also reactive and can lead to several undesirable outcomes:

Uncontrolled Polymerization : The unprotected γ-carboxyl group can react with the α-amino group of another amino acid, leading to the formation of branched peptides or incorrect polymerization. researchgate.net

Intramolecular Cyclization : The γ-carboxyl group could react with the α-amino group of the same glutamic acid residue, forming a pyroglutamate (B8496135) derivative, which terminates the peptide chain extension.

Incorrect Peptide Bond Formation : During a coupling step, the activated carboxyl group of the incoming amino acid could react with the γ-carboxyl group of the glutamic acid residue in the growing peptide chain instead of the intended α-amino group.

To circumvent these issues, both the α-carboxyl and the γ-carboxyl groups must be selectively managed. In the context of H-Glu-OtBu.HCl, the γ-carboxyl group is "persistently" protected by a tert-butyl (tBu) ester. This type of protection is considered "permanent" throughout the chain elongation process, meaning it is stable under the conditions required to remove the temporary protecting group on the α-amino group (like the Fmoc group). iris-biotech.de This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS). The tert-butyl group is specifically chosen for its stability in the basic conditions used for Fmoc group removal (e.g., piperidine) and its lability under acidic conditions, which are used at the final stage of synthesis. ontosight.ai The α-amino group of this compound is free (present as a hydrochloride salt for stability and improved handling), ready for coupling, while the α-carboxyl group is typically activated just before the coupling reaction. The persistent tBu protection on the side chain ensures that only the α-amino group participates in peptide bond formation, directing the synthesis to the desired linear peptide sequence.

Acid-Mediated Deprotection Strategies for tert-Butyl Ester Groups

The tert-butyl (tBu) ester is a widely used protecting group for the side chains of aspartic and glutamic acid due to its stability during peptide chain assembly and its susceptibility to removal by acidolysis. iris-biotech.deug.edu.pl The cleavage mechanism relies on the formation of a stable tert-butyl carbocation. The choice of acidic reagent allows for either selective or complete deprotection.

Hydrogen chloride (HCl) in an anhydrous organic solvent, such as dioxane, is a method used for the cleavage of acid-labile protecting groups. While strong, it can offer a degree of selectivity depending on the other protecting groups present in the peptide. For instance, it is used to remove Boc protecting groups. The final product of a synthesis involving H-Ala-glu(otbu)-NH2 hcl can be obtained by deprotecting the Boc and tert-butyl groups using hydrogen chloride in dioxane.

Trifluoroacetic acid (TFA) is the most common reagent for the final deprotection step in Fmoc-based solid-phase peptide synthesis. iris-biotech.de A high concentration of TFA (typically 95% in water) is used to simultaneously cleave the peptide from the resin support and remove all acid-labile side-chain protecting groups, including the tert-butyl esters from glutamic acid residues. iris-biotech.de The tBu group is readily removed by TFA because the strong acid facilitates the formation of the stable tert-butyl cation. ontosight.ai This process regenerates the free carboxylic acid on the glutamic acid side chain, yielding the final, unprotected peptide. vulcanchem.com The use of TFA is effective and ensures that all tBu groups are removed, which is critical for the biological activity and correct structure of the final peptide.

ReagentConditionsPurposeSelectivity
Hydrogen Chloride (HCl) In anhydrous dioxaneDeprotection of Boc and tert-butyl groupsCan be selective depending on other protecting groups
Trifluoroacetic Acid (TFA) Typically 95% TFA/waterFinal cleavage from resin and removal of all acid-labile side-chain protecting groupsGlobal (complete) deprotection

Selective Cleavage using Hydrogen Chloride in Anhydrous Dioxane

Impact of Protecting Groups on Peptide Assembly and Integrity in Multi-Step Syntheses

The choice of protecting groups is critical in multi-step peptide syntheses, especially for long and complex sequences, as it directly impacts the efficiency of peptide assembly and the integrity of the final product. peptide.com The combination of a temporary Nα-protecting group and a permanent side-chain protecting group, known as an orthogonal protection strategy, is fundamental. peptide.com The most widely used orthogonal system in SPPS is the Fmoc/tBu strategy. iris-biotech.de

The tert-butyl group, as used in this compound, is integral to the Fmoc/tBu strategy. Its stability to the basic conditions (piperidine) used to remove the temporary Fmoc group at each cycle is crucial. If the side-chain protecting group were not stable, side reactions or peptide branching could occur at each deprotection step, leading to a complex mixture of products and a very low yield of the desired peptide.

For long peptides, the cumulative effect of even minor side reactions at each cycle can become significant. peptide.com The amino acids incorporated early in the synthesis are exposed to numerous deprotection and coupling cycles. Therefore, the high stability of the tBu group on the glutamic acid side chain is essential to maintain the integrity of the growing peptide chain throughout the many steps of a long synthesis. peptide.com However, the repeated cycles of Fmoc deprotection can sometimes lead to the gradual loss of acid-labile side-chain protecting groups, although the tBu group is generally considered robust. The choice of a more stable protecting group might be necessary for residues near the C-terminus in the synthesis of very long peptides to prevent the accumulation of byproducts. peptide.com

Strategies for Mitigating Side Reactions During Deprotection Protocols

The final deprotection step, typically carried out with a strong acid like TFA, is a critical stage where side reactions can occur, compromising the purity and yield of the final peptide. peptide.com The cleavage of the tBu protecting group generates a reactive tert-butyl carbocation. This cation can reattach to electron-rich amino acid residues in the peptide chain, leading to undesirable modifications.

Several amino acid residues are particularly susceptible to modification by carbocations:

Tryptophan (Trp) : The indole (B1671886) ring can be alkylated by the tert-butyl cation.

Tyrosine (Tyr) : The phenol (B47542) ring can also undergo alkylation.

Methionine (Met) : The thioether side chain can be alkylated.

To prevent these side reactions, "scavengers" are added to the cleavage cocktail. Scavengers are nucleophilic compounds that are more reactive towards the carbocations than the amino acid side chains. They trap the reactive intermediates as they are formed.

Commonly used scavengers and their functions are detailed in the table below:

ScavengerTarget Side ReactionMechanism
Water (H₂O) Reduces tert-butylation of TrpProtonates the tert-butyl cation to form tert-butanol (B103910)
Triisopropylsilane (TIS) Reduces Trt and Pbf protecting group byproducts, reduces oxidative side reactionsActs as a reducing agent and cation scavenger
1,2-Ethanedithiol (EDT) Prevents reattachment of Trt groups, effective for cleaving peptides with Arg(Pbf)Traps trityl cations and other carbocations
Thioanisole Suppresses side reactions at Trp, Met, and TyrActs as a "soft" scavenger for various reactive species

The specific combination and concentration of scavengers in the TFA "cocktail" are chosen based on the amino acid composition of the peptide being synthesized. A well-designed cleavage cocktail is essential for obtaining a high-purity peptide, especially for sequences containing sensitive residues. peptide.com

Analytical and Characterization Methodologies in H Glu Otbu.hcl Research

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopy is a cornerstone in the structural analysis of H-Glu-OtBu.HCl, providing detailed information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. tcichemicals.comtcichemicals.com Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

In ¹H NMR analysis of related compounds, the tert-butyl protons characteristically appear as a singlet in the upfield region of the spectrum. For instance, in the synthesis of derivatives, the tert-butyl protons of a Boc-protected glutamic acid derivative were observed as singlets at 1.43 and 1.46 ppm. csic.es The protons of the glutamic acid backbone (α-CH, β-CH₂, γ-CH₂) exhibit distinct chemical shifts and coupling patterns that are consistent with the expected structure. csic.es

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbons of the ester and carboxylic acid groups, the α-carbon attached to the amino group, and the carbons of the tert-butyl group all resonate at characteristic frequencies, confirming the integrity of the structure. csic.esnih.gov For example, in a related structure, the carbon atoms of the tert-butyl ester group and the main chain were identified, confirming the successful synthesis. nih.gov

Table 1: Representative NMR Data for Related Glutamic Acid Derivatives

Nucleus Functional Group Typical Chemical Shift (ppm) Multiplicity
¹H tert-butyl (-C(CH₃)₃) ~1.45 Singlet (s)
¹H Glutamic Acid Backbone (-CH-CH₂-CH₂-) 1.90 - 2.50 Multiplet (m)
¹³C tert-butyl (C (CH₃)₃) ~80-82 -
¹³C tert-butyl (-C(C H₃)₃) ~28 -

Note: The exact chemical shifts can vary depending on the solvent and specific derivative. csic.esrsc.org

Mass Spectrometry (MS, HR-ESI MS) for Molecular Weight Verification

Mass spectrometry (MS) is crucial for verifying the molecular weight of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI MS) is frequently employed to confirm the elemental composition with high accuracy. nih.gov The technique involves ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (molecular formula C₉H₁₇NO₄.HCl), the expected molecular weight is 203.24 g/mol for the free base and 239.70 g/mol for the hydrochloride salt. In positive-ion mode ESI-MS, the compound is typically observed as its protonated molecular ion [M+H]⁺. For the free base (H-Glu-OtBu), this would correspond to an m/z of approximately 204.12. HR-ESI MS provides a highly accurate mass measurement, which can be used to confirm the molecular formula. For example, in the characterization of related complex molecules containing the Glu(OtBu) moiety, HR-ESI MS was used to find experimental m/z values that closely matched the calculated values, confirming their composition. rsc.org

Characteristic fragmentation patterns in MS/MS analysis can further corroborate the structure, often showing a neutral loss of the tert-butyl group (56 Da) or isobutylene.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum provides a characteristic fingerprint of the compound.

Key expected absorption bands for this compound include:

N-H stretching: The primary amine hydrochloride salt will show broad absorption bands in the region of 2500-3300 cm⁻¹.

C=O stretching: The ester and carboxylic acid carbonyl groups will exhibit strong absorption peaks typically in the range of 1720-1750 cm⁻¹. In a study of a related dipeptide, a C=O stretch was observed at 1720 cm⁻¹. rsc.org

C-O stretching: The C-O single bond of the ester group will show absorptions in the 1150-1250 cm⁻¹ region. rsc.org

N-H bending: The bending vibration of the amino group appears around 1500-1640 cm⁻¹.

These characteristic bands collectively confirm the presence of the key functional groups defining the this compound structure.

Chromatographic Purity Assessment and Separation Methods

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. ruifuchemical.com Most commercial suppliers specify a purity of greater than 98.0%, as determined by HPLC. ruifuchemical.comruifuchemical.com

The method typically employs a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is commonly used for detection. nih.gov In research involving related peptide synthesis, analytical HPLC with specific gradients of water/acetonitrile containing 0.1% TFA is used to assess the purity of the synthesized products. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Identification

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of chemical reactions involving this compound. csic.es It allows chemists to quickly determine if the starting materials have been consumed and if the desired product has been formed.

In a typical TLC analysis, a small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane (B92381) or methanol and dichloromethane). csic.es The separated spots are visualized, often using UV light or a chemical staining agent like ninhydrin, which reacts with the primary amine of this compound to produce a colored spot. rsc.org The retention factor (Rf) value of the product spot is compared to that of the starting materials and a reference standard to identify the product and assess the reaction's completion. csic.es Many quality control procedures for similar compounds specify that the TLC analysis should show only a single spot, indicating the absence of major impurities. ruifuchemical.comruifuchemical.com

Table 2: List of Compounds Mentioned

Compound Name Abbreviation
L-Glutamic acid 5-tert-butyl ester hydrochloride This compound
Di-tert-butyl L-glutamate hydrochloride H-Glu(OtBu)-OtBu.HCl
N-tert-Butoxycarbonyl-L-glutamic acid γ-tert-butyl ester Boc-L-Glu-OtBu

Flash and Column Chromatography on Silica for Purification Strategies

Other Analytical Techniques for Material Characterization

Precipitation titration is a standard quality control method used to determine the purity of this compound. vulcanchem.comtcichemicals.com This analytical technique is specified by chemical suppliers to ensure the compound meets a high purity standard. For H-Glu(OtBu)-OtBu.HCl, the typical specification for purity as determined by precipitation titration is a minimum of 98.0%. tcichemicals.comlabscoop.comtcichemicals.com This method likely involves titrating the hydrochloride salt to quantify the chloride ion content, which directly correlates with the amount of the active compound.

As a chiral molecule, this compound exhibits optical activity, which is a critical parameter for confirming its stereochemical identity and purity. The specific rotation is measured using a polarimeter. For H-Glu(OtBu)-OtBu.HCl, the accepted specific rotation value is typically in the range of +22.0 to +26.0 degrees when measured at a concentration of 1 g/100mL in ethanol (B145695). tcichemicals.comtcichemicals.comtcichemicals.com A certificate of analysis for one batch reported a specific value of +21.9463° at a concentration of 1.0045g/100ml in methanol, which is consistent with the expected range. medchemexpress.com

Table 3: Specified Optical Rotation for H-Glu(OtBu)-OtBu.HCl

Specification Range Concentration Solvent Reference
+22.0 to +26.0° c=1 Ethanol tcichemicals.comtcichemicals.comtcichemicals.com

Understanding the solubility of this compound is crucial for its use in synthesis and various applications. The compound is soluble in several organic solvents, including Dimethyl Sulfoxide (B87167) (DMSO), chloroform, dichloromethane (B109758), and ethyl acetate. biocrick.com Its solubility in DMSO has been quantified and is reported to be 100 mg/mL, which corresponds to a molar concentration of 338.07 mM; it is noted that ultrasonic assistance may be needed to achieve this. arctomsci.comglpbio.com This high solubility in common organic solvents facilitates its use in various chemical reactions, particularly in peptide synthesis. biocrick.com

Table 4: Solubility Data for H-Glu(OtBu)-OtBu.HCl

Solvent Solubility Molar Concentration Note Reference
DMSO 100 mg/mL 338.07 mM May require ultrasonic treatment arctomsci.comglpbio.com
Methanol 50 mg/mL - - chembk.com

Optical Rotation Measurements

Methodologies for Investigating Compound Stability and Handling

Proper storage and handling are critical for maintaining the integrity of this compound. The compound is known to be sensitive to air, moisture, and heat. tcichemicals.comtcichemicals.com Therefore, specific storage conditions are recommended to prevent degradation. It should be stored at freezing temperatures, typically -20°C, under an inert gas atmosphere. tcichemicals.comtcichemicals.com Some suppliers also indicate storage at 4°C is acceptable, provided it is in a sealed container and protected from moisture. medchemexpress.comarctomsci.com When dissolved in a solvent, it should be stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (1 month). medchemexpress.comarctomsci.com

Handling procedures require specific precautions. It is advised to handle the compound in a well-ventilated area or a chemical fume hood. cymitquimica.comchemsrc.com Personal protective equipment, including gloves, safety glasses, and lab clothing, should be worn to avoid contact with skin and eyes. cymitquimica.comchemsrc.com General good occupational work practices, such as avoiding eating, drinking, or smoking while handling, and washing hands thoroughly after, are essential. cymitquimica.com Containers should be kept securely sealed when not in use and protected from physical damage. cymitquimica.com

Table 5: Stability and Handling Recommendations for this compound

Parameter Recommendation Reference
Storage Temperature Frozen (-20°C) or 4°C tcichemicals.comtcichemicals.comarctomsci.com
Storage Conditions Store under inert gas, sealed, away from moisture tcichemicals.comtcichemicals.comarctomsci.com
Sensitivities Air, moisture, heat tcichemicals.comtcichemicals.com
Handling Use in a well-ventilated area/fume hood; wear appropriate PPE cymitquimica.comchemsrc.com

| In-Solvent Storage | -80°C (6 months) or -20°C (1 month) | medchemexpress.comarctomsci.com |

Future Directions and Emerging Research Avenues for H Glu Otbu.hcl

Development of Greener Synthetic Routes and Sustainable Production Methods

The production of peptides, including those synthesized using H-Glu-OtBu.HCl, has traditionally relied on methods that generate significant chemical waste and utilize hazardous solvents. skpharmteco.combiotage.com A major focus of modern chemical research is the alignment of peptide synthesis with the principles of green chemistry, which advocate for waste prevention, the use of safer solvents, and the design of less hazardous chemical processes. skpharmteco.comgyrosproteintechnologies.com

A primary target for improvement is the reduction in the use of solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are common in solid-phase peptide synthesis (SPPS) but are classified as hazardous. biotage.comgyrosproteintechnologies.com Research has identified several promising, less toxic alternatives that are compatible with the chemistries involving this compound. biotage.comskpharmteco.com These "greener" solvents are being evaluated based on criteria such as amino acid solubility, resin swelling capacity, and reaction efficiency for both coupling and deprotection steps. biotage.com

Recent advancements have also explored novel approaches to make peptide synthesis more sustainable. This includes the development of water-based SPPS methodologies, which represent a significant step forward in reducing reliance on organic solvents. researchgate.netcsic.estu-darmstadt.desci-hub.se One such strategy involves a water-compatible protecting group that enables peptide assembly in aqueous conditions. researchgate.nettu-darmstadt.desci-hub.se Furthermore, innovative manufacturing processes are being implemented to reduce organic solvent use, replace hazardous reagents, and minimize synthetic steps, thereby enhancing safety and reducing waste. lubrizol.com The development of recyclable resins and the use of safer coupling reagents are also active areas of investigation aimed at minimizing the environmental footprint of producing peptides derived from this compound. acs.orgresearchgate.net

Table 1: Comparison of Conventional vs. Green Solvents in Peptide Synthesis

Feature Conventional Solvents (e.g., DMF, NMP) Greener Alternative Solvents
Examples Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), Dichloromethane (B109758) (CH2Cl2) 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), γ-Valerolactone, Binary mixtures (e.g., DMSO/Ethyl acetate) biotage.comgyrosproteintechnologies.comacs.org
Toxicity Profile Considered hazardous, with reproductive toxicity concerns leading to restrictions. biotage.comgyrosproteintechnologies.com Substantially less toxic and pose lower risks to human health and the environment. biotage.com
Environmental Impact Account for a significant portion of mass and environmental impact in batch chemical operations. skpharmteco.com Reduced ecological footprint and better alignment with sustainability goals. gyrosproteintechnologies.com
Synthetic Performance Well-established performance for resin swelling, reagent solubility, and reaction kinetics. biotage.com Performance can be solvent-dependent; requires optimization for coupling and deprotection steps. Some alternatives show high crude purity and low racemization potential. biotage.com
Regulatory Status Increasingly restricted, particularly in Europe. gyrosproteintechnologies.com Promoted as favorable replacements to comply with new regulations. gyrosproteintechnologies.com

Exploration of this compound in Combinatorial Chemistry and Automated Synthesis Platforms

This compound is a valuable building block for both peptide and combinatorial chemistry. glschina.commit.edu Its structural properties make it highly suitable for integration into high-throughput synthesis workflows. Automated peptide synthesizers, which have become standard tools in pharmaceutical development and research, frequently utilize derivatives like this compound to rapidly generate large libraries of peptides. merel.sicem.com

The use of microwave-enhanced SPPS, for example, allows for the efficient and swift synthesis of complex peptides, including those requiring orthogonal deprotection strategies to create branched structures from the glutamic acid side chain. merel.sicem.com In such automated processes, a linear peptide containing a protected glutamic acid residue can be synthesized, followed by the selective removal of the side-chain protecting group and subsequent coupling of another amino acid, such as H-Ala-OtBu, to the glutamic acid side chain. merel.sicem.com This demonstrates the compound's compatibility with the precise, controlled, and rapid reaction cycles characteristic of modern automated synthesis platforms. These platforms are essential for generating the vast number of compounds needed for drug screening and discovery in combinatorial chemistry. merel.si

Advanced Applications in Targeted Drug Delivery Systems Beyond PSMA

While the glutamic acid urea (B33335) motif is a cornerstone of ligands targeting the Prostate-Specific Membrane Antigen (PSMA), the utility of this compound extends to other advanced drug delivery systems. nih.govmedchemexpress.cn Researchers are exploring its use in creating novel therapeutic agents that target different biological pathways and diseases.

One notable area is the synthesis of substance P antagonists. chemsrc.com Substance P is a neuropeptide involved in inflammation and pain signaling, and modifications of its C-terminal hexapeptide, which can involve glutamic acid derivatives, have yielded compounds with significant antagonistic activity. chemsrc.com this compound serves as a key intermediate in building these modified peptides. chemsrc.comthermofisher.com

Another innovative application involves the use of this compound in the synthesis of dendritic polymers. These highly branched, tree-like macromolecules can function as unimolecular micelles for drug delivery. For instance, dendritic poly(γ-L-glutamic acid) chains, synthesized using glutamic acid building blocks, have been functionalized to create nanocarriers capable of effectively delivering chemotherapy agents like doxorubicin (B1662922).

Integration into Novel Bioconjugation Technologies and Radiopharmaceutical Development

The functional groups inherent to the glutamic acid structure make this compound a valuable component in bioconjugation and the development of radiopharmaceuticals. thermofisher.comrsc.org After incorporation into a peptide and subsequent deprotection, the free carboxylic acid side chain and the N-terminal primary amine serve as chemical handles for attaching other molecules, such as fluorescent dyes, cytotoxic drugs, or chelating agents for radionuclides. thermofisher.comrsc.org

In radiopharmaceutical development, the Lys-urea-Glu motif, which relies on this compound or its derivatives for synthesis, is critical for creating agents for PET and SPECT imaging, particularly for prostate cancer. nih.govacs.orgresearchgate.net A common strategy involves synthesizing a precursor peptide containing the PSMA-targeting motif, followed by radiolabeling, for instance with fluorine-18 (B77423) ([18F]). nih.gov Fully automated, cassette-based platforms are being developed to streamline the synthesis of these radiopharmaceuticals, making them more accessible for clinical use. nih.gov These automated methods have been shown to produce radioligands with favorable selectivity, in vivo uptake, and metabolic stability. nih.gov

Beyond PSMA, the principles of bioconjugation allow peptides containing glutamic acid to be linked to other targeting moieties or therapeutic payloads, creating multi-target bioconjugates with potentially synergistic effects. nih.govd-nb.info

Table 2: Research Findings in Radiopharmaceutical Development Using Glu-Urea Based Ligands

Study Focus Key Finding Compound/Method Reference
Automated Radiosynthesis A fully automated procedure for sulfur-[18F]fluoride exchange radiochemistry was developed using a commercial cassette-based platform. The synthesis was exemplified by labeling a PSMA-targeted ligand ([18F]5) built from a precursor synthesized using H-Glu(OtBu)-OtBu.HCl. nih.gov
In Vivo Imaging The resulting radioligand ([18F]5) showed significant tumor uptake and retention in LNCaP tumor-bearing mice. Dynamic PET imaging demonstrated a high tumor-to-muscle contrast ratio (5.6 ± 2.7) at 90 minutes post-injection. nih.gov
SPECT Imaging Ligands New PSMA-binding ligands for Technetium-99m (99mTc) were designed for SPECT imaging. The ligands incorporate the Glu-urea-Glu or Glu-urea-Lys pharmacophore, synthesized using tBu-protected building blocks. acs.org
Optimizing Pharmacokinetics Modifications to PSMA ligands, including altering linker chemistry, can enhance plasma protein binding and improve tumor uptake. Albumin-binding moieties were added to the core Lys-urea-Glu structure to modulate in vivo behavior. tum.de

Computational Chemistry Approaches for Predicting Reactivity and Optimizing Synthetic Pathways

Computational chemistry is an emerging and powerful tool for accelerating the development of synthetic methodologies related to this compound. Although direct computational studies on this specific hydrochloride salt are not widely published, the application of computational methods to peptide chemistry provides a clear roadmap for future research.

Theoretical approaches, such as Density Functional Theory (DFT), can be employed to predict the reactivity of the different functional groups on this compound. By modeling the electronic structure and energy landscapes of reaction intermediates and transition states, chemists can gain insights into reaction mechanisms. This knowledge is invaluable for optimizing reaction conditions—such as solvent choice, temperature, and catalyst—to maximize yield, improve selectivity, and minimize the formation of byproducts like aspartimide in sensitive sequences.

Furthermore, computational models can be used to screen potential "green" solvents by predicting the solubility and stability of protected amino acids like this compound, thereby reducing the experimental burden of finding viable, environmentally friendly alternatives to solvents like DMF. acs.org Molecular dynamics simulations can predict the conformational preferences of peptides containing the Glu(OtBu) residue, aiding in the design of peptides with specific three-dimensional structures for drug development. While still a developing area for this specific compound, the integration of computational chemistry promises to guide the rational design of more efficient, sustainable, and innovative synthetic pathways utilizing this compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing H-Glu-OtBu.HCl, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves tert-butoxycarbonyl (Boc) protection of glutamic acid, followed by HCl salt formation. Key steps include:

  • Reagent control : Use anhydrous conditions to prevent hydrolysis of the tert-butyl ester group .
  • Characterization : Confirm identity via 1^1H NMR (e.g., tert-butyl protons at δ ~1.4 ppm) and mass spectrometry (expected [M+H]+^+ = 204.2) .
  • Reproducibility : Document reaction parameters (temperature, solvent ratios, and stoichiometry) in line with guidelines for experimental transparency .

Q. Which analytical techniques are most reliable for characterizing this compound purity?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (210–220 nm) to assess purity >95% .
  • NMR : Compare spectra with reference data (e.g., CAS 45120-30-7) to identify impurities like unreacted glutamic acid or tert-butyl alcohol byproducts .
  • Elemental Analysis : Validate C/H/N ratios against theoretical values (C9_9H17_{17}NO4_4·HCl) to confirm stoichiometry .

Q. What solvents are optimal for dissolving this compound in peptide synthesis?

  • Methodological Answer : Solubility data (from empirical studies):

SolventSolubility (mg/mL)Notes
DMSO>50Avoid prolonged storage
Chloroform20–30Preferred for coupling reactions
Acetic Acid10–15Limited compatibility with resins
  • Adjust concentration to 0.1–0.5 M for coupling steps to minimize side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound under varying experimental conditions?

  • Methodological Answer :

  • Solvent Effects : Chemical shifts vary in D2_2O vs. CDCl3_3; calibrate spectra against deuterated solvent locks .
  • Dynamic Processes : Detect rotameric equilibria (e.g., tert-butyl group rotation) via variable-temperature NMR to explain peak splitting .
  • Validation : Cross-reference with high-resolution MS and IR spectroscopy to rule out degradation artifacts .

Q. What strategies mitigate bias in assessing this compound’s stability during long-term storage?

  • Methodological Answer :

  • Blinded Trials : Assign independent teams to prepare and analyze samples to reduce confirmation bias .
  • Accelerated Stability Testing : Use thermal stress (40–60°C) and monitor degradation via HPLC-MS to predict shelf-life .
  • Data Transparency : Report all stability data, including outliers, to avoid selective publication bias .

Q. How can computational modeling optimize reaction conditions for this compound synthesis?

  • Methodological Answer :

  • DFT Calculations : Predict tert-butyl group steric effects on reaction kinetics using software like Gaussian or ORCA .
  • DoE (Design of Experiments) : Apply factorial design to test variables (e.g., temperature, solvent polarity) and identify optimal yield conditions .
  • Validation : Correlate computational predictions with empirical yields using ANOVA (p < 0.05 threshold) .

Q. What advanced techniques address low yields in this compound-mediated peptide couplings?

  • Methodological Answer :

  • Activation Reagents : Compare HOBt/DIC vs. COMU for carboxylate activation efficiency via LC-MS monitoring .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining >90% yield .
  • Side-Chain Protection : Evaluate Fmoc vs. Alloc strategies to minimize tert-butyl ester cleavage during elongation .

Data Reporting and Validation

Q. How should researchers document this compound experimental data to meet journal standards?

  • Methodological Answer :

  • Primary Data : Include raw NMR/FID files, HPLC chromatograms, and MS spectra in supplementary materials .
  • Reproducibility Checklist : Specify batch-to-batch variability (e.g., ±5% yield) and storage conditions (e.g., -20°C under argon) .
  • Ethical Reporting : Disclose conflicts of interest (e.g., reagent suppliers) and adhere to FAIR data principles .

Q. What statistical methods validate this compound’s role in peptide bond formation efficiency?

  • Methodological Answer :

  • t-Tests : Compare coupling yields (n ≥ 3 replicates) between this compound and alternative reagents .
  • ROC Analysis : Quantify sensitivity/specificity of purity assays (e.g., HPLC vs. TLC) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends in tert-butyl ester stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.